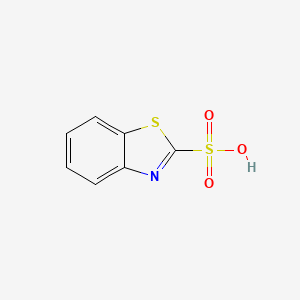

Acide benzothiazole-2-sulfonique

Vue d'ensemble

Description

Benzothiazole-2-sulfonic acid, also known as Benzothiazole-2-sulfonic acid, is a useful research compound. Its molecular formula is C7H5NO3S2 and its molecular weight is 215.3 g/mol. The purity is usually 95%.

The exact mass of the compound Benzothiazole-2-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzothiazole-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biodégradation dans le traitement des eaux usées

L'acide benzothiazole-2-sulfonique a été étudié pour sa biodégradabilité dans les effluents industriels. Il est capable d'être complètement dégradé par les micro-organismes, ce qui est crucial pour réduire l'impact environnemental des déchets industriels . Le soufre et l'azote contenus dans le composé sont respectivement convertis en sulfate et en ammoniac, ce qui indique son utilisation potentielle dans les stratégies de biorémédiation.

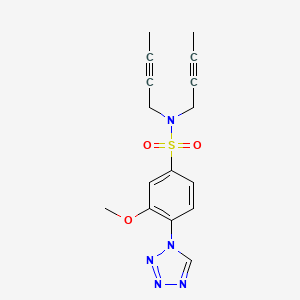

Synthèse de composés de chimie verte

Le composé joue un rôle important dans la synthèse de dérivés du benzothiazole liés à la chimie verte. Il est impliqué dans des réactions de condensation avec divers substrats pour créer des benzothiazoles, qui sont importants pour leurs activités pharmaceutiques et biologiques . Ces activités comprennent des propriétés anticancéreuses, antibactériennes et anti-inflammatoires, ce qui rend le composé précieux en chimie médicinale.

Rôle dans la recherche pharmaceutique

Les dérivés de l'this compound ont été identifiés comme des inhibiteurs potentiels de la protéine BCL-2, qui est impliquée dans la survie des cellules cancéreuses . L'inhibition de cette protéine peut conduire à l'induction de l'apoptose dans les cellules cancéreuses, offrant une voie pour le développement de médicaments anticancéreux.

Surveillance environnementale

Le composé a été détecté dans les eaux usées municipales et est utilisé comme marqueur de surveillance environnementale. Sa présence dans les eaux usées peut indiquer l'efficacité des stations d'épuration pour éliminer les micropolluants organiques . Cette application est essentielle pour garantir la sécurité des ressources en eau.

Applications en chimie analytique

En chimie analytique, l'acide 1,3-benzothiazole-2-sulfonique est utilisé dans les analyses de criblage ciblées, suspectes et non ciblées. Il aide à identifier les substances dans les effluents des stations d'épuration qui pourraient potentiellement contaminer l'eau potable . Cette application est essentielle pour protéger la santé publique.

Cinétique des réactions enzymatiques

Le composé est utilisé pour observer la cinétique d'enzymes spécifiques. Il est impliqué dans des dosages pour estimer les niveaux de glucose dans le sérum sanguin, ce qui est important pour le diagnostic médical et la recherche sur les troubles métaboliques .

Orientations Futures

Mécanisme D'action

Target of Action

Benzothiazole-2-sulfonic acid, also known as 1,3-Benzothiazole-2-sulfonic acid, is a compound that has been identified in wastewater samples It’s worth noting that benzothiazole derivatives have been studied for their inhibitory activity against bcl-2, a key enzyme involved in apoptosis .

Mode of Action

It has been reported that signals in the fragment ion spectra correspond to a loss of so2 and so3 from the [m–h]− ion of 1,3-benzothiazole-2-sulfonic acid . This suggests that the compound may undergo some form of decomposition or transformation in certain environments.

Biochemical Pathways

Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .

Pharmacokinetics

It has been found in wastewater treatment plant effluents

Result of Action

It has been reported that benzothiazole derivatives can have significant biological activities, such as antibacterial, antiviral, and herbicidal activities .

Action Environment

Benzothiazole-2-sulfonic acid has been detected in wastewater treatment plant effluents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of other chemicals and the conditions of the wastewater treatment process.

Analyse Biochimique

Biochemical Properties

Benzothiazole-2-sulfonic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a transformation product of the vulcanization accelerator 2-mercaptobenzothiazole . In biochemical assays, benzothiazole-2-sulfonic acid interacts with various enzymes, including those involved in sulfur metabolism. The compound’s sulfonic acid group allows it to form stable complexes with metal ions, which can influence enzyme activity. Additionally, benzothiazole-2-sulfonic acid has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function.

Molecular Mechanism

The molecular mechanism of action of benzothiazole-2-sulfonic acid involves its interactions with biomolecules at the molecular level. The compound binds to enzymes and proteins through its sulfonic acid group, forming stable complexes that can inhibit or activate enzyme activity. For example, benzothiazole-2-sulfonic acid has been shown to inhibit the activity of certain sulfur-metabolizing enzymes, leading to the accumulation of sulfur-containing metabolites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors.

Metabolic Pathways

Benzothiazole-2-sulfonic acid is involved in various metabolic pathways, particularly those related to sulfur and nitrogen metabolism. The compound interacts with enzymes such as sulfotransferases and sulfatases, which play a role in the metabolism of sulfur-containing compounds. Benzothiazole-2-sulfonic acid can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites such as sulfate and ammonia . These interactions can have downstream effects on cellular processes and overall metabolic homeostasis.

Propriétés

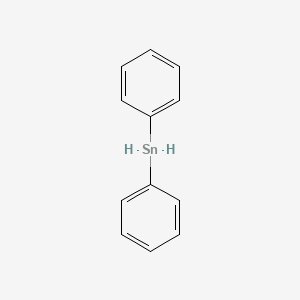

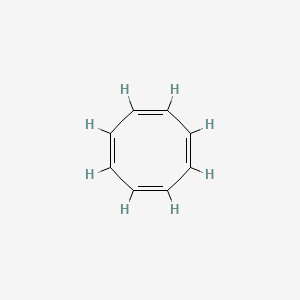

IUPAC Name |

1,3-benzothiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXGMSGCBDSEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240528 | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-57-1 | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[d]thiazole-2-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

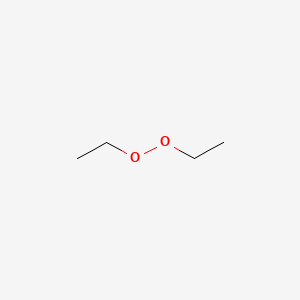

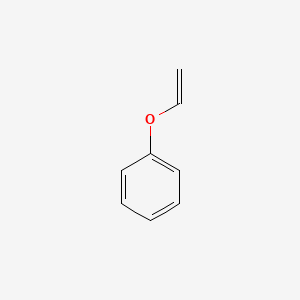

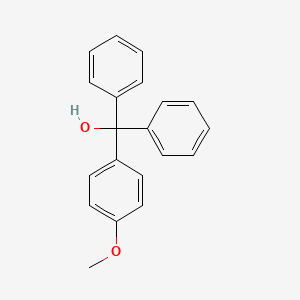

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective are conventional wastewater treatment methods in removing Benzothiazole-2-sulfonic acid?

A: Conventional activated sludge (CAS) treatment exhibits limited effectiveness in removing Benzothiazole-2-sulfonic acid [, , ]. Studies have shown that while CAS can remove other benzothiazoles like 2-aminobenzothiazole, benzothiazole, 2-hydroxybenzothiazole, and 2-mercaptobenzothiazole with over 40% efficiency, the elimination of Benzothiazole-2-sulfonic acid is significantly lower, often below 25% []. In some cases, an increase in Benzothiazole-2-sulfonic acid concentration (up to 20%) has been observed during CAS treatment, potentially due to the transformation of other benzothiazoles [, , ].

Q2: Does Membrane Bioreactor (MBR) technology offer better removal of Benzothiazole-2-sulfonic acid compared to CAS?

A: While MBR treatment generally demonstrates better removal of total benzothiazoles compared to CAS, the elimination of Benzothiazole-2-sulfonic acid remains incomplete [, ]. Although MBR might reduce the concentration of Benzothiazole-2-sulfonic acid in the effluent, it does not entirely prevent its discharge into the aquatic environment [, ].

Q3: What are the potential environmental concerns associated with Benzothiazole-2-sulfonic acid discharge from wastewater treatment plants?

A: The incomplete removal of Benzothiazole-2-sulfonic acid in wastewater treatment plants raises concerns due to its potential persistence and migration in the environment []. As a polar compound, Benzothiazole-2-sulfonic acid has a higher likelihood of migrating into groundwater aquifers, potentially impacting water quality and posing risks to aquatic ecosystems [].

Q4: What analytical methods are employed to detect and quantify Benzothiazole-2-sulfonic acid in water samples?

A4: The analysis of Benzothiazole-2-sulfonic acid in complex water matrices, like wastewater, typically involves a two-step approach:

- Analyte Enrichment: Solid phase extraction (SPE) is commonly used to extract and concentrate benzothiazoles, including Benzothiazole-2-sulfonic acid, from water samples [].

- Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides the sensitivity and selectivity required for quantifying Benzothiazole-2-sulfonic acid in the enriched samples [, ]. This technique allows for the separation and identification of different benzothiazoles and their metabolites, enabling researchers to assess their individual concentrations and fate during wastewater treatment [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)

![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)

![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)